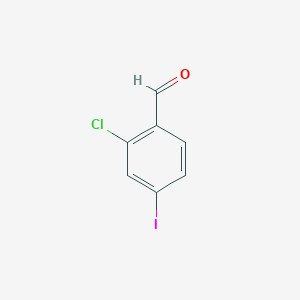

2-Chloro-4-iodobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBKHUOGPLCQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260810-79-4 | |

| Record name | 2-chloro-4-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Iodobenzaldehyde

Established Synthetic Routes and Reaction Conditions for 2-Chloro-4-iodobenzaldehyde

The traditional synthesis of this compound typically starts with a commercially available precursor, 2-chlorobenzaldehyde (B119727), and introduces the iodine atom through electrophilic aromatic substitution. The success of this approach hinges on understanding the directing effects of the substituents already present on the aromatic ring.

Halogenation is a fundamental class of reactions in organic synthesis for producing functionalized aromatic compounds. In the context of benzaldehydes, the aldehyde group (-CHO) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, a halogen substituent, such as chlorine, is also deactivating but acts as an ortho-, para-director.

When synthesizing this compound from 2-chlorobenzaldehyde, the directing effects of both the chloro and aldehyde groups must be considered. The chlorine atom at position 2 directs incoming electrophiles to positions 4 and 6, while the aldehyde group at position 1 directs to positions 3 and 5. The position para to the chlorine atom (position 4) is sterically accessible and electronically favored for substitution, making the iodination of 2-chlorobenzaldehyde a viable route to the desired product.

The direct iodination of 2-chlorobenzaldehyde is the most straightforward approach to obtaining this compound. This transformation is an electrophilic aromatic substitution reaction where an iodine electrophile (I+) attacks the electron-rich benzene (B151609) ring. The key challenge is controlling the regioselectivity to ensure the iodine is introduced at the C-4 position.

Several reagent systems have been established for the iodination of aromatic compounds. Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), and iodine monochloride (ICl). For deactivated or specifically substituted substrates like chlorinated aromatics, more reactive systems are often necessary. The use of molecular iodine with silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver salts with non-coordinating anions like AgSbF₆ and AgBF₄, has been shown to effectively iodinate chlorinated aromatic compounds. nih.govnih.gov These silver salts assist in generating a more potent electrophilic iodine species. For chlorobenzene (B131634), these systems have been shown to selectively introduce iodine at the para position relative to the chlorine substituent, a principle that can be applied to the synthesis of this compound from 2-chlorobenzaldehyde. nih.govresearchgate.net

A selection of common iodination reagents and their typical conditions are summarized below.

| Reagent System | Typical Conditions | Substrate Applicability |

| I₂ / Oxidizing Agent (e.g., HNO₃) | Acidic medium | Activated and moderately deactivated arenes |

| N-Iodosuccinimide (NIS) / Acid Catalyst (e.g., TFA) | Acetonitrile, room temperature | Activated aromatic compounds |

| Iodine Monochloride (ICl) | Inert solvent (e.g., CCl₄, CH₂Cl₂) | General purpose, good for many arenes |

| I₂ / Silver Salt (e.g., Ag₂SO₄) | Dichloromethane (B109758) (DCM) or other organic solvents | Chlorinated phenols, anilines, and anisoles nih.gov |

Optimizing the yield and purity of this compound requires careful control over reaction parameters. The choice of iodinating agent, solvent, reaction temperature, and time are all critical factors. One significant challenge in the halogenation of polysubstituted aromatics is the potential for the formation of regioisomers, which complicates purification. nih.gov

For the iodination of chlorinated aromatics, studies have shown that the choice of silver salt can significantly impact both yield and regioselectivity. For instance, in the iodination of 3,5-dichlorophenol, using Ag₂SO₄ with I₂ in dichloromethane gave a 53% yield of the ortho-iodinated product. nih.gov The solvent also plays a crucial role; changing the solvent from dichloromethane to n-hexane in the same reaction resulted in a higher total yield (90%) but with poor regioselectivity. nih.gov

To maximize the yield of the desired this compound isomer, high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be used to monitor the reaction progress and analyze the product mixture. Purification is typically achieved through techniques like column chromatography or recrystallization to separate the target molecule from any unreacted starting material and undesired isomers.

The following table illustrates the effect of different silver salt/iodine systems on the iodination of a model substrate, 3,5-dichlorophenol, demonstrating the importance of reagent selection in optimizing such reactions. nih.gov

| Reagent System | Solvent | Major Product | Yield (%) |

| Ag₂SO₄ / I₂ | Dichloromethane (DCM) | 3,5-dichloro-2-iodophenol | 53 |

| AgSbF₆ / I₂ | Dichloromethane (DCM) | 3,5-dichloro-2-iodophenol | 64 |

| AgBF₄ / I₂ | Dichloromethane (DCM) | 3,5-dichloro-2-iodophenol | 74 |

| AgPF₆ / I₂ | Dichloromethane (DCM) | 3,5-dichloro-2-iodophenol | 66 |

Development of Novel Approaches and Methodological Advancements

Recent research has focused on developing more selective, efficient, and environmentally friendly methods for synthesizing complex molecules like this compound. These advancements prioritize precision and sustainability.

One advanced strategy involves transition metal-catalyzed C-H activation, where a directing group on the substrate guides a metal catalyst to a specific C-H bond for functionalization. Functional groups such as aldehydes can themselves act as directing groups to facilitate C-H halogenation with exceptional regioselectivity. rsc.org For example, palladium-catalyzed ortho-halogenation reactions have been developed using directing groups to yield specific isomers. organic-chemistry.org While often used for ortho-functionalization, the principles of directed C-H activation are central to modern regioselective synthesis.

Organocatalysis offers another powerful tool. An organocatalytic method for the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source and a thiourea (B124793) catalyst has been developed. organic-chemistry.org This approach provides high yields and excellent regioselectivity under mild conditions in acetonitrile. organic-chemistry.org Such methods represent a significant advancement over traditional protocols that may require harsh conditions or stoichiometric, metal-based reagents.

The synthesis of chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. yale.edu These principles are highly relevant to the synthesis of halogenated aromatic aldehydes.

Key green chemistry principles applicable to the synthesis of this compound include:

Catalysis: Using catalytic reagents instead of stoichiometric ones is a core principle. acs.org The development of organocatalytic organic-chemistry.org or transition-metal-catalyzed halogenations aligns with this, as catalysts are used in small amounts and can often be recycled, reducing waste compared to methods requiring stoichiometric silver salts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org C-H activation/functionalization reactions are inherently atom-economical as they avoid the need for pre-functionalized substrates.

Safer Solvents and Auxiliaries: This principle encourages making the use of auxiliary substances like solvents unnecessary or innocuous. yale.edu Research into performing reactions in greener solvents, such as water or ethanol, or under solvent-free conditions, is a major goal. organic-chemistry.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. The development of mild, organocatalytic iodination methods that proceed rapidly at room temperature is a prime example of this principle in action. organic-chemistry.org

By applying these principles, chemists can develop synthetic routes to this compound that are not only efficient and selective but also environmentally sustainable.

Considerations for Scalable Synthesis and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure a safe, efficient, and economically viable process. While specific industrial synthesis routes are often proprietary, general principles of process chemistry and scale-up can be applied to anticipate the challenges and key considerations for manufacturing this complex benzaldehyde (B42025) derivative. These considerations typically revolve around the choice of synthetic route, optimization of reaction conditions, materials handling, and adherence to regulatory and safety standards.

Furthermore, the physical properties of the reactants, intermediates, and the final product play a crucial role in the design of an industrial process. Factors such as solubility, melting and boiling points, and thermal stability dictate the choice of solvents, purification methods, and equipment. For this compound, its solid nature at room temperature will influence the design of crystallization and filtration steps for its isolation and purification.

The following table outlines key parameters that would need to be considered when scaling up a hypothetical synthesis of this compound:

| Parameter | Laboratory Scale (grams) | Industrial Scale (kilograms to tons) | Key Considerations for Scale-Up |

| Starting Materials | High-purity reagents | Sourcing from bulk chemical suppliers; potential for variability in quality | Supplier qualification and incoming raw material testing are critical. |

| Reaction Vessel | Glass flasks | Glass-lined or stainless steel reactors | Material compatibility and heat transfer efficiency are major concerns. |

| Reagent Addition | Manual addition (e.g., dropping funnel) | Automated dosing systems | Precise control of addition rates is crucial for managing reaction exotherms. |

| Mixing | Magnetic or overhead stirring | Baffles and specialized impeller designs | Ensuring homogeneity in a large reactor volume is essential for consistent results. |

| Temperature Control | Heating mantles, ice baths | Jacketed reactors with heating/cooling fluids | Efficient heat removal is critical for safety and to prevent side reactions. |

| Work-up & Isolation | Separatory funnel, small-scale filtration | Centrifuges, filter presses | Throughput and efficiency of solid-liquid separation are key. |

| Purification | Column chromatography | Recrystallization, distillation | Chromatography is generally not viable for large quantities; crystallization is preferred. |

| Solvent Usage | Relatively small volumes | Large volumes, requiring recovery and recycling | Solvent recovery systems are necessary for economic and environmental reasons. |

| Process Safety | Fume hood | Process hazard analysis (PHA), dedicated safety systems | A thorough understanding of reaction kinetics and thermal hazards is essential. |

Another significant aspect of industrial production is process optimization. This involves a detailed study of reaction parameters to maximize yield and purity while minimizing reaction time and waste generation. Design of Experiments (DoE) is a powerful statistical tool often employed at this stage to systematically investigate the effects of variables such as reactant concentrations, catalyst loading, temperature, and pressure. For a compound like this compound, optimizing the stoichiometry of the halogenating and formylating agents would be critical to prevent the formation of over-halogenated or under-formylated byproducts, which can complicate purification.

Finally, environmental considerations and waste management are integral to modern industrial chemical synthesis. The choice of solvents, reagents, and the nature of the byproducts will determine the environmental impact of the process. Green chemistry principles are increasingly being incorporated into industrial syntheses, encouraging the use of less hazardous solvents, catalytic rather than stoichiometric reagents, and designing processes that minimize waste. For the synthesis of this compound, the development of a process that allows for the recycling of solvents and the recovery of valuable materials from waste streams would be a key objective.

Chemical Reactivity and Mechanistic Pathways of 2 Chloro 4 Iodobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site of reactivity in 2-chloro-4-iodobenzaldehyde, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-chloro-4-iodobenzoic acid. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The general mechanism for the oxidation of aldehydes involves the initial formation of a hydrate (B1144303) upon reaction with water, which is then attacked by the oxidizing agent. For instance, with chromic acid, a chromate (B82759) ester is formed, which then undergoes elimination to yield the carboxylic acid.

Kinetic studies on the oxidation of substituted benzaldehydes have shown that the reaction is first order with respect to both the aldehyde and the oxidizing agent. acs.orgresearchgate.netnih.gov The presence of electron-withdrawing groups, such as the chloro and iodo substituents in this compound, can influence the rate of oxidation. These groups make the carbonyl carbon more electrophilic and can affect the stability of intermediates in the reaction pathway. acs.org

Table 1: Oxidation of this compound to 2-Chloro-4-iodobenzoic Acid

| Oxidizing Agent | Typical Solvent | General Reaction Conditions | Product |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base | Heating | 2-Chloro-4-iodobenzoic acid |

| Chromic Acid (H₂CrO₄) | Acetone (Jones oxidation) | Room temperature | 2-Chloro-4-iodobenzoic acid |

Reduction Reactions to Alcohol Moieties

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (2-chloro-4-iodophenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Commonly used reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with a wider range of functional groups. studylib.netlibretexts.orgmasterorganicchemistry.com Lithium aluminum hydride is a more powerful reducing agent and will also readily reduce the aldehyde. libretexts.orgyoutube.com

The mechanism of reduction by these hydride reagents involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. This initial attack forms a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is protonated by a protic solvent (like water or an alcohol) to yield the final primary alcohol product.

Table 2: Reduction of this compound to (2-Chloro-4-iodophenyl)methanol

| Reducing Agent | Typical Solvent | General Reaction Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature | (2-Chloro-4-iodophenyl)methanol |

Condensation Reactions Leading to Complex Molecular Architectures (e.g., Knoevenagel Condensation)

This compound can participate in condensation reactions with active methylene (B1212753) compounds to form more complex molecular structures. A prominent example of such a reaction is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an acidic methylene group (a CH₂ group flanked by two electron-withdrawing groups).

In the case of this compound, it can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a weak base, such as piperidine (B6355638) or pyridine. researchgate.netscielo.org.mx The reaction proceeds through a series of steps. First, the base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. This intermediate is then protonated and subsequently undergoes dehydration to yield a stable α,β-unsaturated product. The electron-withdrawing nature of the substituents on the benzaldehyde (B42025) ring can influence the reactivity of the carbonyl group towards nucleophilic attack.

Reactivity of Halogen Atoms and Substitution Chemistry on the Aromatic Ring

The presence of two different halogen atoms, chlorine and iodine, on the aromatic ring of this compound opens up possibilities for substitution reactions. The nature of these reactions, whether nucleophilic or electrophilic, is governed by the electronic properties of the substituents and the reaction conditions.

Nucleophilic Aromatic Substitution Reactions Involving Chlorine and Iodine

Aromatic halides are generally unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring for nucleophilic aromatic substitution (SNAᵣ). In this compound, the aldehyde group is a moderately deactivating, electron-withdrawing group. Its position para to the chlorine atom and ortho to the iodine atom can influence the feasibility of SNAᵣ reactions.

The generally accepted mechanism for SNAᵣ is an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (the halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing aldehyde group. In a subsequent step, the leaving group departs, and the aromaticity of the ring is restored.

The relative reactivity of the halogens as leaving groups in SNAᵣ reactions is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is favored by a more electronegative halogen that makes the carbon atom it is attached to more electrophilic. Therefore, in this compound, the chlorine atom would be expected to be more susceptible to nucleophilic attack than the iodine atom under typical SNAᵣ conditions. However, the specific reaction conditions and the nature of the nucleophile can influence the outcome.

Electrophilic Aromatic Substitution Patterns Influenced by Halogen and Aldehyde Groups

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. The position of the incoming electrophile is directed by the existing substituents on the ring.

The directing effects of the substituents are as follows:

Aldehyde group (-CHO): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. youtube.comunizin.org

Chloro group (-Cl): This is a deactivating group but an ortho, para-director. It deactivates the ring through its electron-withdrawing inductive effect but directs ortho and para due to its ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate. libretexts.orgwikipedia.org

Transition Metal-Catalyzed Coupling Reactions Utilizing the Haloarene Moiety

The unique structural feature of this compound, possessing two different halogen atoms on the aromatic ring, offers a versatile platform for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. In palladium-catalyzed reactions, the bond strength and the ease of oxidative addition follow the general trend C-I < C-Br < C-Cl. Consequently, the C-I bond in this compound is significantly more reactive and can be selectively targeted under appropriate reaction conditions, leaving the C-Cl bond intact for subsequent transformations. This chemoselectivity allows for a stepwise and controlled introduction of different substituents onto the benzaldehyde core.

Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon triple bonds. wikipedia.org Due to the high reactivity of the C-I bond, this compound can be expected to undergo selective Sonogashira coupling at the 4-position. This selective transformation would yield 2-chloro-4-alkynylbenzaldehyde derivatives. The reaction typically proceeds under mild conditions, making it compatible with the aldehyde functional group. chemrxiv.org For instance, the coupling of a di-substituted haloarene like 2-bromo-4-iodo-quinoline with a terminal alkyne selectively occurs at the position of the more reactive iodine atom. libretexts.org This principle is directly applicable to this compound.

A representative, though not empirically verified for this specific substrate, Sonogashira coupling is detailed in the table below:

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 2-Chloro-4-(phenylethynyl)benzaldehyde |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide catalyzed by a palladium complex, is one of the most versatile methods for the formation of C-C single bonds. researchgate.net Similar to the Sonogashira reaction, the selective coupling at the C-I bond of this compound with various aryl or vinyl boronic acids can be achieved. This would lead to the synthesis of 2-chloro-4-arylbenzaldehydes or 2-chloro-4-vinylbenzaldehydes. The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield. berkeley.edu

An illustrative example of a selective Suzuki-Miyaura coupling is presented below:

| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 2-Chloro-4-phenylbenzaldehyde |

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. nih.gov The reaction with this compound would be expected to proceed selectively at the C-I bond to produce 2-chloro-4-vinylbenzaldehyde derivatives. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. rsc.org

A hypothetical Heck reaction is outlined in the following table:

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product |

| 1 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | (E)-2-Chloro-4-(2-phenylvinyl)benzaldehyde |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the arylation of amines with aryl halides. For this compound, selective amination at the 4-position would yield N-substituted 4-amino-2-chlorobenzaldehyde (B1273502) derivatives. The choice of a suitable bulky electron-rich phosphine (B1218219) ligand is critical for the efficiency of this transformation. ijnc.ir

A representative Buchwald-Hartwig amination is shown below:

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product |

| 1 | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 18 | 2-Chloro-4-(phenylamino)benzaldehyde |

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

Reaction Kinetics

Kinetic studies on the oxidative addition of different aryl halides to palladium(0) complexes have shown that the reaction mechanism can vary. For instance, the addition of iodobenzene (B50100) can proceed via an associative displacement of a ligand, while the addition of bromobenzene (B47551) and chlorobenzene (B131634) may involve a rate-limiting dissociation of a ligand. berkeley.edu The electronic nature of the substituents on the aryl halide also plays a role; electron-withdrawing groups can increase the rate of oxidative addition. nih.gov In the case of this compound, the aldehyde group at the para position to the iodine and ortho to the chlorine is an electron-withdrawing group, which would be expected to accelerate the oxidative addition at both positions, though the effect is more pronounced for the more reactive C-I bond.

For the subsequent steps, the rate of transmetalation in Suzuki and Sonogashira couplings can be influenced by the nature of the organometallic reagent and the base. In the Heck reaction, the rate of migratory insertion of the alkene into the Pd-C bond is affected by the electronic properties of the alkene. Reductive elimination, the final step to release the product and regenerate the catalyst, is generally fast.

Thermodynamic Considerations

Structure Reactivity Relationships and Comparative Analysis with Analogues

Influence of Halogen Substituents (Chlorine and Iodine) on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 2-Chloro-4-iodobenzaldehyde is primarily dictated by the interplay of the electronic effects of the chlorine and iodine substituents. Halogens exert two opposing electronic influences on aromatic rings: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to their high electronegativity, both chlorine and iodine withdraw electron density from the benzene (B151609) ring through the sigma (σ) bond framework. This electron-withdrawing effect deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene itself. The inductive effect also increases the electrophilicity of the carbonyl carbon of the aldehyde group, making it more susceptible to nucleophilic attack. mdpi.com

The relative reactivity among different halogens is also a key factor. The deactivating strength generally follows the order I > Br > Cl > F. This is because while fluorine is the most electronegative (strongest -I effect), its smaller size allows for more effective overlap between its p-orbitals and the ring's π-system, resulting in a stronger +R effect compared to larger halogens. Conversely, iodine has a weaker inductive effect than chlorine but its larger size leads to poorer orbital overlap and a weaker resonance effect.

Steric and Electronic Effects of Ortho-Chloro and Para-Iodo Substitution

The specific placement of the chlorine and iodine atoms in this compound has significant consequences for its reactivity due to both steric and electronic factors.

Ortho-Chloro Substitution: The chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, enhancing its reactivity towards nucleophiles. mdpi.com However, the ortho position also introduces significant steric hindrance. This steric bulk can impede the approach of reagents to both the adjacent aldehyde group and the aromatic ring. mdpi.com In some cases, ortho substitution can force the aldehyde group to twist out of the plane of the benzene ring, which may alter its conjugation with the ring and its accessibility. mdpi.com

Para-Iodo Substitution: The iodine atom at the para position influences reactivity primarily through its electronic effects. Its electron-withdrawing inductive effect further deactivates the ring. The para position allows the resonance effect to be fully expressed, which can influence the electron density at the aldehyde group.

Kinetic studies on the oxidation of ortho-substituted benzaldehydes have allowed for the quantitative separation of these polar (electronic) and steric effects. Equations such as the Taft equation are used to correlate reaction rates with polar (σ*) and steric (Eₛ) substituent constants. For instance, in the oxidation of ortho-substituted benzaldehydes, the rates show excellent correlation with multiparametric equations that include terms for inductive, resonance, and steric effects. niscpr.res.in These studies consistently show that ortho-substituents sterically hinder the reaction, while electron-withdrawing groups can electronically accelerate or decelerate the reaction depending on the mechanism. niscpr.res.inias.ac.in

The following interactive table presents data from a kinetic study on the oxidation of various ortho-substituted benzaldehydes, illustrating the impact of different substituents on the reaction rate.

| Substituent (ortho) | log k₂ | σᵢ | σᵣ |

| H | -4.37 | 0.00 | 0.00 |

| Me | -4.05 | -0.05 | -0.13 |

| F | -3.72 | 0.52 | -0.31 |

| Cl | -3.66 | 0.47 | -0.18 |

| Br | -3.70 | 0.47 | -0.16 |

| I | -3.75 | 0.40 | -0.12 |

| NO₂ | -2.62 | 0.63 | 0.16 |

Data derived from studies on the oxidation of substituted benzaldehydes. The values serve as a comparative illustration of electronic effects.

Comparative Studies with Related Halogenated Benzaldehydes

The reactivity of this compound can be better understood by comparing it with its analogues.

Introducing a third halogen, such as fluorine in 2-Chloro-3-fluoro-4-iodobenzaldehyde, further modifies the molecule's reactivity. The additional fluorine atom at the meta position to the aldehyde group exerts a powerful electron-withdrawing inductive effect, significantly increasing the electrophilicity of the carbonyl carbon. This would be expected to enhance its reactivity in nucleophilic addition reactions.

In polyhalogenated benzaldehydes, the cumulative electron-withdrawing effects make the aromatic ring highly electron-deficient. This greatly influences their behavior in reactions like nucleophilic aromatic substitution (SₙAr). For example, in a study of 2,3,6-trifluoro-4-bromo-benzaldehyde, quantum mechanics calculations showed that the regioselectivity of methoxide (B1231860) substitution was controlled by the accessibility of the lowest unoccupied molecular orbital (LUMO) lobes on the ring carbons, with the reaction preferentially occurring at the C2 position. wuxibiology.com Such analyses suggest that in polyhalogenated systems, the interplay of electronic activation and steric hindrance at different positions on the ring becomes critically important in determining reaction outcomes.

Derivatives such as dichloro- or difluoro-iodobenzaldehydes exhibit reactivity patterns determined by the number and position of the halogen atoms. For instance, a compound like 3,4-Difluoro-2-iodobenzaldehyde is a valuable intermediate in organic synthesis due to the unique reactivity conferred by its specific substitution pattern. evitachem.com The two fluorine atoms strongly withdraw electron density, activating the ring for certain transformations.

Comparing this compound with a hypothetical 2,4-dichloro-benzaldehyde or 2,4-difluoro-benzaldehyde highlights the role of the specific halogen. Based on general reactivity trends, the difluoro analogue would likely be more reactive towards nucleophilic attack at the carbonyl group due to fluorine's stronger inductive effect. Conversely, in reactions where the C-X bond is cleaved (e.g., hydrodehalogenation), the C-I bond is typically weaker and more reactive than the C-Cl bond. researchgate.net

Studies comparing monohalogenated and dihalogenated benzaldehydes provide fundamental insights into substituent effects.

Electronic Effects: In nucleophilic addition reactions, the presence of electron-withdrawing halogens generally increases the reactivity of the aldehyde group compared to unsubstituted benzaldehyde (B42025). ncert.nic.in For example, para-substituted benzaldehydes with electron-withdrawing groups show increased yields in certain reactions. researchgate.net

Steric Effects: The position of the halogen is crucial. Ortho-substitution, as seen in 2-chlorobenzaldehyde (B119727), introduces steric hindrance that can decrease reaction rates compared to its para-isomer, 4-chlorobenzaldehyde, even though the ortho-chloro group has a strong activating inductive effect on the carbonyl. mdpi.com

Solubility and Physical Properties: The number and position of halogens also affect physical properties like solubility, which can influence reaction kinetics in certain solvent systems. For instance, the aqueous solubility of dichlorobenzaldehydes is significantly lower than that of monochlorobenzaldehydes, with the order being: 4-Chlorobenzaldehyde > 4-Bromobenzaldehyde > 2,6-Dichlorobenzaldehyde > 2,3-Dichlorobenzaldehyde ≈ 2,4-Dichlorobenzaldehyde. nih.gov This trend is influenced by a combination of molecular polarity and steric hindrance affecting the aldehyde group's interaction with water. mdpi.com

The following interactive table summarizes the aqueous solubility of several halogenated benzaldehydes, reflecting how halogen substitution impacts intermolecular forces.

| Compound | Aqueous Solubility (mol/L) |

| 4-Chlorobenzaldehyde | 6.54 x 10⁻³ |

| 4-Bromobenzaldehyde | 2.50 x 10⁻³ |

| 2,6-Dichlorobenzaldehyde | 1.83 x 10⁻³ |

| 2,3-Dichlorobenzaldehyde | 1.10 x 10⁻³ |

| 2,4-Dichlorobenzaldehyde | 1.05 x 10⁻³ |

Data from a study on the physical properties of halogenated benzaldehydes. nih.gov

Intermolecular Interactions and Supramolecular Architectures Involving 2 Chloro 4 Iodobenzaldehyde

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This phenomenon is central to understanding the supramolecular chemistry of 2-chloro-4-iodobenzaldehyde.

A halogen bond (XB) occurs between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic region on another molecule (the XB acceptor). This electrophilic region, known as a "σ-hole," is a consequence of the anisotropic distribution of electron density around the covalently bonded halogen. nih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom along the extension of the R-X covalent bond (where R is the rest of the molecule and X is the halogen). nih.gov

The strength of the halogen bond is influenced by several factors:

Polarizability of the Halogen: The strength generally follows the order I > Br > Cl > F. The larger and more polarizable the halogen, the more pronounced the σ-hole and the stronger the resulting halogen bond. nih.gov In this compound, the iodine atom is expected to be the primary halogen bond donor.

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the R moiety enhances the positive character of the σ-hole, thereby strengthening the halogen bond. The chlorine atom and the aldehyde group on the benzaldehyde (B42025) ring act as electron-withdrawing groups, which would enhance the halogen bonding potential of the iodine atom.

Nature of the XB Acceptor: Nucleophiles such as lone pairs on oxygen, nitrogen, or sulfur atoms, as well as π-electron systems, can act as halogen bond acceptors. mdpi.comnih.gov

In aromatic systems, halogen bonds can manifest as X···O, X···N, X···S, or X···π interactions, exhibiting strong directionality with the R-X···B angle typically being close to 180°. nih.gov

The definitive evidence for halogen bonding comes from single-crystal X-ray diffraction, which allows for the precise determination of intermolecular distances and angles. A key indicator of a halogen bond is an interatomic distance between the halogen donor and the acceptor atom that is shorter than the sum of their van der Waals radii.

While specific data for this compound is unavailable, studies on related molecules provide insight. For instance, in the crystal structures of 3- and 4-iodobenzaldehyde (B108471) derivatives, I···O interactions play a crucial role in forming three-dimensional frameworks. nih.gov Similarly, investigations into various iodinated compounds reveal the prevalence of I···I, I···O, and even C-H···I interactions, showcasing the versatility of iodine as a halogen bond donor. mdpi.com

Techniques such as Hirshfeld surface analysis are also employed to visualize and quantify intermolecular contacts. scirp.orgnih.govmdpi.com This method maps the electron density distribution to highlight regions involved in close contacts, providing a visual fingerprint of interactions like halogen bonds.

The following table summarizes typical geometric parameters for halogen bonds involving iodine.

| Interaction Type | Typical Distance (Å) | Sum of van der Waals Radii (Å) | Typical C–I···Acceptor Angle (°) |

|---|---|---|---|

| I···O | 2.8 - 3.4 | 3.50 | 160 - 180 |

| I···N | 2.8 - 3.2 | 3.53 | 170 - 180 |

| I···I | 3.6 - 4.0 | 3.96 | Varies (Type I / Type II) |

Data compiled from representative studies on halogen bonding.

The strength, directionality, and predictability of halogen bonds make them a powerful tool in crystal engineering—the design and synthesis of solid-state structures with desired properties. sci-hub.stresearchgate.net By selecting appropriate halogen bond donors and acceptors, chemists can construct specific supramolecular synthons, which are robust and repeatable patterns of intermolecular interactions.

Key design principles include:

Hierarchy of Interactions: In molecules with multiple functional groups, the strongest interactions (e.g., strong hydrogen bonds) will typically form first, followed by weaker interactions like halogen bonds. In this compound, the C-I···O halogen bond is expected to be a dominant and structure-directing interaction.

Synthon Robustness: The C–I···O=C synthon is a reliable interaction for building supramolecular assemblies. The carbonyl oxygen of the aldehyde group in one molecule can act as a halogen bond acceptor for the iodine atom of a neighboring molecule, leading to the formation of chains or ribbons. nih.gov

Modularity and Tunability: The ability to tune the strength of the halogen bond by changing the halogen atom or the electronic nature of the aromatic ring allows for fine control over the resulting crystal packing and material properties. researchgate.net

Exploration of Other Non-Covalent Interactions

C-H···O hydrogen bonds are weak electrostatic interactions where a polarized C-H group acts as a hydrogen bond donor to an electronegative oxygen atom. rsc.org Although individually weaker than conventional O-H···O or N-H···O hydrogen bonds, their cumulative effect can be significant in determining molecular conformation and crystal packing.

In the context of this compound, potential C-H···O interactions can occur between:

The aldehydic C-H group of one molecule and the carbonyl oxygen of another.

Aromatic C-H groups of one molecule and the carbonyl oxygen of a neighbor.

Studies on other benzaldehyde derivatives have confirmed the importance of these interactions. For example, in the crystal structure of 4-phenyl-benzaldehyde, dimers are formed via C-H···O linkages. rsc.org Similarly, analysis of various substituted benzaldehydes shows that C-H···O hydrogen bonds, in concert with other forces, facilitate the formation of complex supramolecular networks. These interactions are crucial for molecular recognition, helping to orient molecules into specific arrangements before stronger interactions lock them in place.

Aromatic π-stacking refers to the attractive, non-covalent interactions between the π-electron clouds of aromatic rings. mdpi.com These interactions are a combination of electrostatic and dispersion forces and are fundamental to the packing of aromatic compounds. nih.gov The geometry of π-stacking can vary, including face-to-face, parallel-displaced (offset), and edge-to-face (T-shaped) arrangements.

For this compound, the presence of electron-withdrawing substituents (Cl, I, CHO) reduces the electron density of the aromatic ring. This can influence the nature of the π-stacking. Interactions between such electron-deficient rings can still be favorable, often adopting a parallel-displaced geometry to minimize electrostatic repulsion and maximize attractive dispersion forces. These stacking interactions are vital for achieving efficient space-filling in the crystal lattice, often leading to the formation of columns or layers of molecules. nih.govsci-hub.st Hirshfeld surface analysis is often used to identify the characteristic "bow-tie" patterns indicative of π-stacking. mdpi.com

Implications for the Formation of Ordered Supramolecular Structures

The specific combination and orientation of functional groups in this compound have significant implications for its assembly into well-defined, ordered supramolecular structures. The predictability of the interactions, particularly the highly directional halogen and hydrogen bonds, makes this molecule a potentially valuable building block in crystal engineering.

The formation of these ordered structures is a consequence of the energetic favorability of specific intermolecular contacts. Computational studies on similar molecules, like halobenzene-formaldehyde complexes, have shown that halogen bonds involving larger halogens like iodine are significant in stabilizing molecular assemblies. nih.gov The interplay between a strong halogen bond donor (iodine), a potential hydrogen bond acceptor (carbonyl oxygen), and a bulky chlorine atom creates a molecular architecture where specific, directional interactions are likely to dominate over non-specific van der Waals forces.

A study of various benzaldehyde derivatives has shown that weak C–H⋯O hydrogen bonds, C–H⋯π, π–π, and halogen bonding interactions are instrumental in the formation of their molecular assemblies. rsc.org The carbonyl group, in particular, is known to form diverse synthons through intermolecular C–H⋯O hydrogen bonds. rsc.org In this compound, the aldehyde proton and aromatic protons can all act as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule.

The dominant interactions anticipated to direct the supramolecular assembly of this compound are summarized in the table below, based on findings from analogous structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Supramolecular Structure |

| Halogen Bond | C—I | O=C | ~3.0 - 3.5 | Highly directional; primary force for chain or network formation. |

| Hydrogen Bond | C—H (aldehyde) | O=C | ~2.2 - 2.6 (H···O) | Contributes to the formation of dimeric or catemeric motifs. |

| Hydrogen Bond | C—H (aromatic) | O=C | ~2.4 - 2.8 (H···O) | Secondary interactions that reinforce the overall packing. |

| Halogen Bond | C—I | Cl—C | ~3.4 - 3.8 | Can lead to the formation of layered structures or 2D networks. |

| π–π Stacking | Aromatic Ring | Aromatic Ring | ~3.5 - 4.0 | Contributes to the overall stability of the crystal lattice. |

Data is estimated based on typical values found in related structures in the Cambridge Structural Database.

The hierarchy of these interactions is crucial. The C–I···O=C halogen bond is expected to be the most influential directional interaction, given the high polarizability of iodine. This would likely lead to the formation of primary one-dimensional chains. These chains would then be organized into a three-dimensional structure through weaker C–H···O hydrogen bonds and π–π stacking interactions. The chlorine atom, being less polarizable than iodine, might participate in weaker C–Cl···π or C–Cl···O interactions, further stabilizing the crystal packing.

The reliable formation of these synthons—supramolecular units formed by predictable non-covalent interactions—is the cornerstone of crystal engineering. By understanding the energetic contributions and geometric preferences of the interactions involving the iodo, chloro, and aldehyde groups, it is possible to predict the resulting supramolecular architecture. This predictive power allows for the rational design of co-crystals, where this compound could be combined with other molecules to create new materials with tailored optical, electronic, or pharmaceutical properties. The principles of halogen and hydrogen bonding suggest that this compound is a promising candidate for the construction of robust and predictable multi-component crystalline solids.

Advanced Spectroscopic and Computational Investigations of 2 Chloro 4 Iodobenzaldehyde

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are fundamental in identifying functional groups and understanding the intramolecular dynamics of 2-Chloro-4-iodobenzaldehyde.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the FT-IR spectrum is expected to be dominated by vibrations associated with the aldehyde group, the substituted benzene (B151609) ring, and the carbon-halogen bonds.

Key expected vibrational modes include the strong carbonyl (C=O) stretching vibration, typically found in the 1685-1710 cm⁻¹ range for aromatic aldehydes due to conjugation with the phenyl ring. The aldehydic C-H stretch is another distinctive feature, usually appearing as a pair of bands between 2700 cm⁻¹ and 2900 cm⁻¹, with one band often being weaker than the other. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically produce a series of peaks in the 1400-1600 cm⁻¹ region. The carbon-chlorine (C-Cl) and carbon-iodine (C-I) stretching vibrations are expected at lower frequencies, generally in the fingerprint region below 800 cm⁻¹, providing direct evidence of the halogen substituents.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C-H Stretch | 2700 - 2900 |

| Aldehyde | C=O Stretch | 1685 - 1710 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Carbon-Halogen | C-Cl Stretch | 600 - 800 |

Note: These are typical frequency ranges and can be influenced by the specific electronic and steric environment within the molecule.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. This often makes non-polar bonds and symmetric vibrations more prominent in Raman spectra.

For this compound, the Raman spectrum would provide valuable confirmatory data. The symmetric C=C stretching vibrations of the benzene ring are typically strong in Raman spectra. The C-I bond, being highly polarizable, is also expected to produce a distinct and readily identifiable signal at low wavenumbers. The C=O stretch is also observable, though often weaker than in the IR spectrum. By combining FT-IR and Raman data, a more complete picture of the vibrational framework of the molecule can be achieved, aiding in a full vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

In the ¹H NMR spectrum, the aldehydic proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 6 (adjacent to the chlorine) would likely be a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, being coupled to both the proton at position 6 and the proton at position 3. The proton at position 3 (adjacent to the iodine) would be a doublet, coupled to the proton at position 5.

The ¹³C NMR spectrum would display seven unique signals: one for the aldehydic carbon (expected around 190 ppm) and six for the aromatic carbons, as the substitution renders them all chemically inequivalent. The carbon atoms directly bonded to the electronegative chlorine and iodine atoms (C2 and C4) would have their chemical shifts significantly influenced.

Table 2: Expected ¹H NMR Signals for this compound

| Proton Position | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |

| Aromatic (H-6) | 7.5 - 8.0 | Doublet (d) |

| Aromatic (H-5) | 7.2 - 7.7 | Doublet of Doublets (dd) |

Note: Predicted chemical shifts and multiplicities are based on general principles and substituent effects.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide highly accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. nih.govnist.gov

A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the benzaldehyde (B42025) core, including the planarity of the aromatic ring and the orientation of the aldehyde group relative to it. It would also provide exact measurements of the C-Cl and C-I bond lengths. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding (involving the iodine or chlorine atoms) or dipole-dipole interactions, which govern the supramolecular architecture of the compound in its solid form.

Quantum Chemical Calculations for Theoretical Understanding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful complement to experimental data, providing deep insights into molecular structure and properties from a theoretical standpoint.

DFT methods are widely used to predict the equilibrium geometry of molecules in the gas phase. doaj.org For this compound, a geometry optimization using a suitable functional (e.g., B3LYP) and basis set would yield theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared directly with experimental data from X-ray crystallography to assess the accuracy of the computational model and to understand the effects of crystal packing on the molecular structure.

Furthermore, DFT calculations can be used to predict the vibrational frequencies (FT-IR and Raman), which can then be compared with experimental spectra to aid in the assignment of vibrational modes. Calculations also provide access to electronic properties such as the molecular electrostatic potential (MEP), which maps regions of electron richness and deficiency, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are crucial for obtaining a fundamental understanding of the electronic structure of a molecule. For a molecule such as this compound, these methods could be used to calculate a variety of properties, including:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Distribution: Mapping the electron density to understand chemical bonding and reactivity.

Molecular Orbitals: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding electronic transitions and chemical reactions.

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental results for validation.

A hypothetical application of ab initio methods to this compound would likely involve sophisticated techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to accurately account for electron correlation. Such calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Ab Initio Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | Value not available |

| Bond Length | C-I | Value not available |

| Bond Length | C=O | Value not available |

| Bond Angle | Cl-C-C | Value not available |

| Bond Angle | I-C-C | Value not available |

| Dihedral Angle | C-C-C-O | Value not available |

| Note: This table is illustrative. Specific values would require dedicated computational studies which are not currently available. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the pathways of chemical reactions, including identifying intermediate structures and the transition states that connect them. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group or substitution reactions on the aromatic ring.

The primary goals of such computational studies would be:

Mapping the Potential Energy Surface: Identifying the reactants, products, intermediates, and transition states for a given reaction.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to occur, which is crucial for predicting reaction rates.

Visualizing Transition State Structures: Understanding the geometry of the highest-energy point along the reaction coordinate provides insight into the mechanism of bond formation and breaking.

Transition state theory is a fundamental concept used in these computational models to relate the rate of a reaction to the properties of the transition state. By calculating the vibrational frequencies of the transition state structure, it is possible to confirm that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency).

Table 2: Hypothetical Data from a Computational Study of a Reaction Involving this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Feature |

| 1 | Reactants | 0.0 | - |

| 2 | Transition State 1 | Value not available | Description not available |

| 3 | Intermediate | Value not available | Description not available |

| 4 | Transition State 2 | Value not available | Description not available |

| 5 | Products | Value not available | - |

| Note: This table represents the type of data that would be generated from a computational study of a reaction mechanism. Specific findings for this compound are not available. |

Applications in Advanced Organic Synthesis and Materials Science

2-Chloro-4-iodobenzaldehyde as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of chloro, iodo, and aldehyde functionalities makes this compound a highly valuable intermediate for synthetic chemists.

Precursor in the Synthesis of Pharmaceutical Scaffolds and Agrochemicals

This compound serves as a crucial starting material in the synthesis of more complex molecules targeted for biological applications. Halogenated benzaldehydes are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. smolecule.comresearchgate.net The core structure of this compound can be elaborated into various heterocyclic compounds, which are foundational scaffolds in many drug discovery programs and pesticide development efforts. smolecule.com For instance, related benzaldehyde (B42025) derivatives are used to create isoxazoline (B3343090) insecticides. google.com The presence of halogen atoms can influence the biological activity and metabolic stability of the final products, making this a desirable precursor. smolecule.com

Building Block for the Creation of Novel Organic Frameworks and Functional Molecules

The compound is an essential building block for constructing larger, functional molecular systems. smolecule.com The aldehyde group can participate in reactions to extend the molecular structure, while the iodine atom is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings. chemicalbook.com These reactions are fundamental in creating complex organic molecules.

Furthermore, this compound is listed as a building block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). fluorochem.co.ukambeed.com These are highly ordered, crystalline porous materials constructed from organic building units. The specific geometry and reactive sites of the benzaldehyde derivative direct how it assembles into these larger, well-defined architectures. nih.gov

Integration of this compound in Material Science Research

The same features that make this compound valuable in synthesizing discrete molecules also enable its use in creating advanced materials.

Development of Advanced Materials with Tunable Properties

The use of well-defined molecular precursors like this compound is central to the bottom-up synthesis of advanced materials. It is considered an organic building block for materials that can be used in electronics. bldpharm.com Specifically, in the context of MOFs, the choice of the organic ligand is a key determinant of the final material's properties, such as pore size, surface area, and chemical functionality. nih.gov By incorporating this halogenated building block, researchers can design materials with tailored characteristics for specific applications, including gas storage or chemical sensing. nih.gov The presence of halogen atoms makes it a candidate for developing functional materials with specific electronic or stability properties. smolecule.com

Design and Synthesis of Functional Polymers and Crystalline Materials with Specific Interactions

This compound is instrumental in the design of functional polymers and highly ordered crystalline materials. fluorochem.co.uk MOFs and COFs are, by definition, crystalline coordination polymers where the properties are dictated by the monomeric units. ambeed.comnih.gov The synthesis of functional monomers from perfluorohalogenated benzaldehydes highlights a strategy for creating materials where halogen bonding plays a key role. researchgate.net The ability of the iodine atom on the benzaldehyde ring to act as a halogen bond donor can be exploited to direct the assembly of molecules into specific crystalline arrangements, creating materials with predictable structures and interactions.

Exploration in Ligand Design and Catalyst Development

The application of this compound extends to the specialized fields of ligand design and catalysis. Its structure is suitable for creating ligands for functional metal complexes. ambeed.com In the construction of MOFs, the organic components are referred to as ligands, which coordinate to metal ions or clusters. nih.gov Therefore, this compound directly serves as a precursor in the design of ligands for these frameworks. ambeed.com

The resulting materials can themselves function as catalysts. acs.org For example, MOFs are known to catalyze various organic reactions, with their activity stemming from the properties of both the metal nodes and the organic ligands. nih.gov Palladium-catalyzed coupling reactions, which are a cornerstone of modern organic synthesis, often rely on sophisticated ligands to achieve high efficiency and selectivity. researchgate.net By providing a rigid and functionalizable scaffold, building blocks like this compound contribute to the development of new ligands and, by extension, more advanced catalytic systems. uni-muenchen.de

Future Research Directions and Emerging Opportunities for 2 Chloro 4 Iodobenzaldehyde

Discovery of Unexplored Synthetic Pathways and Methodologies

While established methods for the synthesis of halogenated benzaldehydes exist, ongoing research aims to develop more efficient, regioselective, and environmentally benign pathways. Future exploration in the synthesis of 2-chloro-4-iodobenzaldehyde and its analogs could focus on several key areas:

Catalytic C-H Functionalization: Direct, late-stage C-H activation and functionalization represent a major frontier in organic synthesis. Developing catalytic systems (e.g., based on palladium, rhodium, or iridium) that can selectively iodinate and then chlorinate a benzaldehyde (B42025) precursor, or vice-versa, would be a significant advancement, minimizing the need for pre-functionalized starting materials and reducing waste streams.

Novel Halogenation Reagents and Conditions: Research into milder and more selective halogenating agents continues to be a priority. For instance, the use of silver(I) catalysts to activate N-iodosuccinimide (NIS) for the iodination of arenes has been shown to be effective for related structures. acs.org Future work could optimize such catalytic systems for the specific substrate of 2-chlorobenzaldehyde (B119727) to achieve high regioselectivity for iodine introduction at the C-4 position.

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer improved control over reaction parameters (temperature, pressure, reaction time) for hazardous or highly exothermic halogenation reactions. This methodology could lead to higher yields, improved safety, and easier scalability for the production of this compound.

Enzymatic and Biocatalytic Routes: The use of halogenase and oxidase enzymes presents a green alternative to traditional chemical synthesis. Future research could explore the directed evolution of enzymes to recognize specific positions on the benzaldehyde scaffold, enabling highly specific, one-pot synthesis under mild, aqueous conditions.

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Advantages | Key Research Challenge |

| Catalytic C-H Functionalization | Atom economy, reduced steps, late-stage modification | Achieving high regioselectivity with multiple directing groups |

| Advanced Catalytic Halogenation | Mild conditions, high yields, functional group tolerance | Catalyst cost and recovery, substrate scope |

| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |

| Biocatalysis | Green chemistry, high selectivity, mild conditions | Enzyme stability, substrate specificity, and availability |

Expanding the Scope of Reactivity and Transformative Potential in Niche Chemical Transformations

The distinct reactivity of the aldehyde, iodo, and chloro groups on this compound allows for a sequence of selective transformations, making it a valuable building block for complex molecules, particularly heterocycles. organic-chemistry.orgscispace.com

Sequential Cross-Coupling Reactions: The significant difference in reactivity between the C-I and C-Cl bonds is ideal for sequential cross-coupling reactions. The C-I bond can be selectively functionalized via Suzuki, Heck, or Sonogashira coupling, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction. This allows for the controlled, stepwise introduction of different aryl, vinyl, or alkynyl groups, a powerful strategy for building complex molecular scaffolds.

Synthesis of Complex Heterocycles: Aldehydes are classic precursors for a vast array of heterocyclic systems. gsconlinepress.comnih.gov The aldehyde group of this compound can be used in condensation reactions to form imines (Schiff bases), which can then undergo intramolecular cyclization. For example, reaction with amidines can lead to quinazolines, while reactions with dithiooxamide (B146897) have been shown to produce thiazoloisoquinolines from related 2-halobenzaldehydes. researchgate.netscispace.com The presence of the halogens offers sites for further modification of the resulting heterocyclic core. Research has shown that iodobenzaldehydes are key starting materials for novel pyrrolopyrimidine derivatives and 1,2,4-triazin-6(5H)-ones. cosmosscholars.comresearchgate.net

Multicomponent Reactions (MCRs): The aldehyde functionality is well-suited for use in MCRs, such as the Ugi or Passerini reactions. Utilizing this compound in such reactions would rapidly generate molecular diversity, creating libraries of complex products bearing the chloro- and iodo- substituents for applications in medicinal chemistry or materials science.

| Transformation Type | Reactive Site(s) | Potential Products/Applications |

| Sequential Suzuki Coupling | C-I bond, then C-Cl bond | Asymmetric biaryls, complex polyaromatics |

| Sonogashira/Heck Coupling | C-I bond | Aryl-alkynes, stilbene (B7821643) derivatives |

| Heterocycle Synthesis | Aldehyde, C-I/C-Cl | Quinolines, quinazolines, thiazoles, oxadiazoles (B1248032) gsconlinepress.com |

| Schiff Base Formation | Aldehyde | Bioactive imines, ligands for metal complexes |

| Multicomponent Reactions | Aldehyde | Diverse libraries of complex small molecules |

Rational Design of Advanced Functional Materials Utilizing this compound as a Core Building Block

The rigid aromatic core and multiple reactive sites of this compound make it an attractive building block for the rational design of advanced functional materials.

Porous Organic Polymers and Frameworks: The di-halogenated nature of the molecule allows it to act as a linear or angular linker in the synthesis of porous materials like Covalent Organic Frameworks (COFs) or Polymers of Intrinsic Microporosity (PIMs). For instance, polycondensation reactions using the two halogen sites could create robust, porous networks. The aldehyde group could be used for post-synthetic modification to tune the surface properties of the pores for applications in gas storage, separation, or catalysis, similar to how fluorinated iodobenzaldehydes have been used to create porphyrin-based polymers. fluorochem.co.ukresearchgate.net

Halogen-Bonded Materials: The iodine atom is a strong halogen bond (XB) donor. This directional, non-covalent interaction can be used to program the self-assembly of molecules in the solid state to create materials with specific optical or electronic properties. researchgate.net The interplay between the iodine as an XB donor and the chlorine and aldehyde oxygen as potential XB acceptors could lead to complex and predictable crystal packing, which is fundamental for crystal engineering. researchgate.net

Liquid Crystals: The rigid, anisotropic shape of molecules derived from this compound is conducive to the formation of liquid crystalline phases. By attaching flexible alkyl or alkoxy chains via coupling reactions at the halogen sites, it is possible to design new calamitic (rod-like) liquid crystals with potential applications in display technologies.

Luminescent Materials and Dyes: The benzaldehyde core can be extended into larger conjugated systems through reactions at the halogen and aldehyde positions. These extended π-systems can exhibit interesting photophysical properties, including fluorescence. By carefully choosing the groups to add, it is possible to tune the absorption and emission wavelengths to create novel dyes or sensors.

Advanced Computational Predictions for Novel Applications and Properties

Computational chemistry provides powerful tools to predict the properties of molecules like this compound and to guide experimental work, saving time and resources. scm.com

Predicting Reaction Outcomes and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. researchgate.netresearchgate.net This allows for the prediction of the most likely products and the regioselectivity of reactions, such as electrophilic aromatic substitution or nucleophilic attack. For polyhalogenated benzaldehydes, DFT can clarify the complex interplay of electronic and steric effects that govern reactivity.

Simulating Molecular Properties for Materials Design: Computational methods are essential for predicting the properties of materials before their synthesis.

Electronic Properties: DFT and time-dependent DFT (TD-DFT) can predict electronic properties like the HOMO-LUMO gap, which is crucial for designing semiconductors and photochemically active materials. researchgate.net

Solid-State Packing: Quantum chemistry methods can model intermolecular interactions, such as halogen bonding and π-stacking, to predict how molecules will pack in a crystal. researchgate.netnih.gov This is key to designing materials with desired bulk properties, such as nonlinear optical response or conductivity.

Spectroscopic Characterization: Calculations can accurately predict spectroscopic data (NMR, IR, UV-Vis). acs.org This aids in the structural confirmation of newly synthesized compounds and provides insight into their electronic structure. researchgate.net

Virtual Screening for Bioactivity: The structure of this compound can be used as a starting point for in silico drug design. Pharmacophore modeling and molecular docking simulations can screen large virtual libraries of derivatives for potential binding affinity to biological targets, such as enzymes or receptors, identifying promising candidates for synthesis and testing as potential therapeutic agents. nih.gov

Table of Computational Prediction Applications

| Computational Method | Predicted Property | Relevance for this compound |

| Density Functional Theory (DFT) | Reaction energies, transition states, electron density | Predicting regioselectivity in synthesis, understanding reactivity |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited states | Designing novel dyes, predicting photophysical properties |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond critical points, intermolecular interactions | Analyzing non-covalent forces like halogen bonding for materials design researchgate.net |

| Molecular Docking / Dynamics | Binding affinity, conformational changes | Virtual screening for drug discovery, predicting bioactivity |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-iodobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation of benzaldehyde derivatives. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or Ullmann-type coupling reactions can be employed. Chlorination can precede or follow iodination, depending on the directing effects of substituents. For example, a meta-chloro group may direct iodination to the para position via steric and electronic effects. Reaction temperature (0–25°C) and solvent polarity (e.g., acetic acid for ICl reactions) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, aromatic protons splitting patterns).

- FT-IR : Detect C=O stretch (~1700 cm) and C-I/C-Cl stretches (500–600 cm). Scaling factors for harmonic frequencies (e.g., B3-LYP/6-31G(d)) can refine computational IR predictions .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 280.8832 for CHClIO). Cross-reference with PubChem or NIST data for validation .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : The compound is light- and air-sensitive due to the aldehyde and halogen substituents. Store under inert gas (argon/nitrogen) in amber glass vials at 2–8°C. Avoid contact with strong oxidizing agents (e.g., peroxides) or bases, which may trigger decomposition into CO, CO, or halogenated byproducts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) at the B3-LYP/6-311G(d,p) level can model transition states and charge distribution. Analyze Fukui indices to identify electrophilic sites (e.g., para to iodine for nucleophilic attack). Compare activation energies for Cl vs. I substitution to predict regioselectivity. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated benzaldehydes?

- Methodological Answer : Cross-reference multiple databases (PubChem, NIST, ECHA) and replicate measurements under standardized conditions (e.g., solvent, concentration). For disputed C NMR shifts, use deuterated solvents (CDCl) and internal standards (TMS). If discrepancies persist, conduct X-ray crystallography to unambiguously confirm structure .

Q. How can researchers mitigate risks from hazardous decomposition products during reactions involving this compound?

- Methodological Answer : Use real-time gas monitoring (e.g., FT-IR or electrochemical sensors) to detect HCl or CO release. Incorporate scrubbers (e.g., NaOH traps) in reflux setups. Optimize reaction stoichiometry to minimize excess halogenating agents, which reduce side reactions. Safety protocols must include fume hoods, PPE (nitrile gloves, safety goggles), and emergency showers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |